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Compound of Interest

Compound Name: 3-Oxobetulin acetate

Cat. No.: B2980553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Oxobetulin acetate, a derivative of the naturally occurring pentacyclic triterpenoid betulin.

While direct experimental spectra for this specific compound are not readily available in public

databases, this document compiles predicted data based on the known structure and

spectroscopic principles of related compounds. This guide is intended to assist researchers in

the identification and characterization of 3-Oxobetulin acetate and similar molecules.

Chemical Structure and Properties
IUPAC Name: (1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-

(Acetoxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3H-

cyclopenta[a]chrysen-9-one

Synonyms: 28-O-acetyl-3-oxobetulin, 3-oxo-28-O-Acetylbetulin

CAS Number: 136587-07-0[1][2]

Molecular Formula: C₃₂H₅₀O₃[1][2]

Molecular Weight: 482.74 g/mol [1]
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The following tables summarize the predicted spectroscopic data for 3-Oxobetulin acetate
based on its chemical structure, which features a ketone at the C-3 position, an acetate ester at

the C-28 position, and a terminal double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 300-500 MHz)

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-29a, H-29b ~4.7 and ~4.6 s, s -

H₂-28 ~4.2 and ~3.8 d, d (AB system) ~11

H-19 ~2.4 m -

H₂-2 ~2.5 and ~2.2 m -

H₂-1 ~1.9 and ~1.4 m -

Acetate CH₃ ~2.05 s -

CH₃ groups (lupane

skeleton)
0.8 - 1.7 s -

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 75-125 MHz)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-3 (C=O) ~217

C-28 (ester C=O) ~171

C-20 (C=CH₂) ~150

C-29 (=CH₂) ~110

C-28 (-CH₂-O) ~63

C-4, C-5, C-8, C-10, C-14, C-17, C-18 40 - 60

Acetate CH₃ ~21

Other CH, CH₂, CH₃ (lupane skeleton) 14 - 55

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Frequencies

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C=O stretch (ketone at C-3) 1705 - 1725 Strong

C=O stretch (acetate ester at

C-28)
1735 - 1750 Strong

C-O stretch (acetate ester) 1230 - 1250 Strong

C=C stretch (alkene) 1640 - 1650 Medium

=C-H stretch (alkene) 3070 - 3090 Medium

C-H stretch (sp³ C-H) 2850 - 3000 Strong

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Proposed Fragment Ion Notes

482 [M]⁺ Molecular ion

467 [M - CH₃]⁺ Loss of a methyl group

422 [M - CH₃COOH]⁺
Loss of acetic acid from the

acetate group

439 [M - C₃H₇]⁺
Loss of an isopropyl group

from the E-ring

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Oxobetulin acetate in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set a spectral width of approximately 12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220 ppm.
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A larger number of scans will be required due to the low natural abundance of ¹³C

(typically several hundred to thousands of scans).

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Grind a small amount of 3-Oxobetulin acetate (1-2 mg) with

approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin,

transparent pellet using a hydraulic press.

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g.,

chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to

evaporate.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr

pellet/salt plate.

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of 3-Oxobetulin acetate in a suitable solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive ion mode. The spectrum will likely show the protonated molecule

[M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

EI-MS: Introduce the sample (often via a direct insertion probe or after separation by Gas

Chromatography) into the EI source. The standard electron energy is 70 eV. This method

will produce the molecular ion [M]⁺ and various fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and confirm the elemental composition.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a purified

compound like 3-Oxobetulin acetate.
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Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

Purified 3-Oxobetulin Acetate
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~1-2 mg
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~1 mg

NMR Spectrometer
(¹H & ¹³C)
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NMR Spectra

IR Spectrum
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Structure Elucidation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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